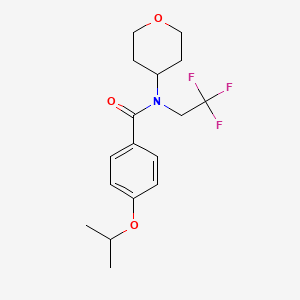

N-(oxan-4-yl)-4-(propan-2-yloxy)-N-(2,2,2-trifluoroethyl)benzamide

Description

Properties

IUPAC Name |

N-(oxan-4-yl)-4-propan-2-yloxy-N-(2,2,2-trifluoroethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22F3NO3/c1-12(2)24-15-5-3-13(4-6-15)16(22)21(11-17(18,19)20)14-7-9-23-10-8-14/h3-6,12,14H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBHRUFYHHYKAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N(CC(F)(F)F)C2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(oxan-4-yl)-4-(propan-2-yloxy)-N-(2,2,2-trifluoroethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that the compound may act as a modulator of various signaling pathways involved in cellular processes such as apoptosis and proliferation.

Biological Activity Overview

-

Anticancer Activity :

- The compound has been evaluated for its potential as an anticancer agent. In vitro studies indicate that it may inhibit the growth of cancer cell lines through apoptosis induction.

- A study involving human glioblastoma cells demonstrated that the compound significantly enhances apoptosis and reduces cell proliferation by up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic factors.

- MicroRNA Modulation :

-

Inhibition of Enzymatic Activity :

- The compound has also been tested for its ability to inhibit specific enzymes related to cancer progression and inflammation. For instance, it has shown potential in inhibiting certain kinases involved in tumor growth signaling pathways.

Case Study 1: Antitumor Efficacy

In a study conducted on various cancer cell lines (e.g., HeLa and U-87 MG), this compound demonstrated significant cytotoxicity. The IC50 values indicated effective concentration levels for inducing apoptosis were determined through flow cytometry analysis.

Case Study 2: MicroRNA Inhibition

A related study focused on compounds structurally similar to this compound showed that these compounds could effectively inhibit microRNA-21 expression. The results indicated a time-dependent inhibition pattern with substantial effects on downstream target genes involved in cell survival .

Data Tables

Q & A

Basic Questions

Q. How can researchers optimize the synthesis of N-(oxan-4-yl)-4-(propan-2-yloxy)-N-(2,2,2-trifluoroethyl)benzamide to maximize yield and purity?

- Methodological Answer :

- Reaction Conditions : Use anhydrous solvents (e.g., acetonitrile or dichloromethane) and inert atmospheres (e.g., nitrogen or argon) to prevent hydrolysis or oxidation of sensitive intermediates .

- Stepwise Synthesis : Follow a multi-step protocol involving nucleophilic substitution and amidation. For example:

React oxan-4-amine with 4-(propan-2-yloxy)benzoyl chloride under basic conditions (e.g., K₂CO₃) to form the primary amide.

Introduce the trifluoroethyl group via alkylation using 2,2,2-trifluoroethyl bromide in the presence of a phase-transfer catalyst .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the final product. Monitor purity via TLC and HPLC .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the presence of the oxan-4-yl, trifluoroethyl, and isopropoxy groups. Pay attention to splitting patterns (e.g., trifluoroethyl CF₃ group shows a quartet in ¹H NMR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can verify molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and ether (C-O) vibrations (~1100–1250 cm⁻¹) .

Q. What are the critical stability considerations for storing this compound?

- Methodological Answer :

- Decomposition Risks : Similar benzamide derivatives decompose under heat or prolonged light exposure. Store at –20°C in amber vials under nitrogen .

- Hygroscopicity : Use desiccants (e.g., silica gel) in storage containers to prevent moisture absorption, which can hydrolyze the amide bond .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally related benzamide compounds?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing oxan-4-yl with pyridinyl) and compare bioactivity profiles using kinase inhibition assays .

- Assay Standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa), solvent (DMSO concentration ≤0.1%), and incubation time to minimize variability .

- Meta-Analysis : Cross-reference data from peer-reviewed studies (avoiding non-academic sources) to identify consensus mechanisms, such as trifluoroethyl groups enhancing target binding affinity .

Q. What experimental strategies mitigate mutagenicity risks during handling?

- Methodological Answer :

- Ames Testing : Screen for mutagenicity using Salmonella typhimurium TA98 and TA100 strains with metabolic activation (S9 fraction). Compare results to benchmarks like benzyl chloride .

- Safety Protocols : Use fume hoods, nitrile gloves, and closed-system transfers (e.g., Schlenk lines) to minimize exposure. Dispose of waste via approved hazardous chemical protocols .

Q. How can researchers design experiments to study the compound’s mechanism of action in kinase inhibition?

- Methodological Answer :

- Kinase Profiling : Use a panel of recombinant kinases (e.g., EGFR, BRAF) with ATP-competitive binding assays. Measure IC₅₀ values and compare to known inhibitors .

- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding poses in the kinase active site. Validate with site-directed mutagenesis .

- Cellular Assays : Treat kinase-overexpressing cell lines and monitor downstream signaling (e.g., phosphorylation of ERK1/2 via Western blot) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in stability data under varying storage conditions?

- Methodological Answer :

- Controlled Stability Studies : Store aliquots under different conditions (e.g., –80°C, 4°C, room temperature) and analyze degradation via HPLC at intervals (0, 7, 30 days). Use Arrhenius kinetics to extrapolate shelf-life .

- Spectroscopic Monitoring : Track decomposition products (e.g., free oxan-4-amine) via ¹⁹F NMR, which is sensitive to trifluoroethyl group integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.